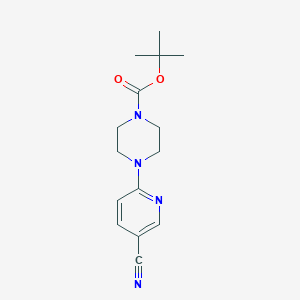

Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-12(10-16)11-17-13/h4-5,11H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKYCLGXUNOINC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701168226 | |

| Record name | 1,1-Dimethylethyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701168226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683274-61-5 | |

| Record name | 1,1-Dimethylethyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683274-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701168226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate

The following technical guide details the chemical profile, synthesis, and application of Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate , a critical intermediate in medicinal chemistry.

Executive Summary

This compound is a protected piperazine-pyridine scaffold widely utilized in drug discovery. It serves as the direct synthetic precursor to 6-(piperazin-1-yl)nicotinonitrile , a privileged substructure found in various kinase inhibitors and GPCR ligands. This guide outlines the molecule's physicochemical properties, validated synthesis protocols via Nucleophilic Aromatic Substitution (

Identity & Physicochemical Profile[1][2]

While the Boc-protected form is often synthesized in situ or used as a transient intermediate, its deprotected derivative is the primary stable building block referenced in commercial catalogs.

| Property | Specification |

| Chemical Name | This compound |

| Common Synonyms | 1-Boc-4-(5-cyanopyridin-2-yl)piperazine; 6-(4-Boc-piperazin-1-yl)nicotinonitrile |

| Target Molecule CAS | N/A (Transient Intermediate) |

| Free Amine CAS | 149554-29-0 (6-(piperazin-1-yl)nicotinonitrile) |

| Molecular Formula | |

| Molecular Weight | 288.35 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)c2ccc(C#N)cn2 |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |

| LogP (Predicted) | ~2.1 |

Structural Analysis

The molecule consists of a piperazine ring bridging a Boc-protecting group and a 5-cyanopyridine moiety.

-

Boc Group: Provides steric bulk and chemical stability, preventing side reactions at the secondary amine during the

coupling. -

Cyanopyridine: The electron-withdrawing cyano group at the 5-position activates the 2-position of the pyridine ring, facilitating nucleophilic attack.

Synthetic Pathway (Protocol)

The synthesis relies on a robust Nucleophilic Aromatic Substitution (

Reaction Scheme

Figure 1: Synthetic workflow from starting materials to the active building block.

Detailed Experimental Protocol

Step 1: Coupling (

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloronicotinonitrile (1.0 eq) and N-Boc-piperazine (1.1 eq) in anhydrous DMF (5 mL/mmol).

-

Base Addition: Add Potassium Carbonate (

) (2.0 eq) or DIPEA (2.5 eq). -

Reaction: Heat the mixture to 80°C under nitrogen atmosphere for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 1:1) or LCMS (

for product minus t-Bu, or 189.1 for de-Boc fragment). -

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (10x volume). The product typically precipitates.

-

If solid forms: Filter, wash with water, and dry under vacuum.

-

If oil forms: Extract with Ethyl Acetate (3x), wash organics with brine, dry over

, and concentrate.

-

Step 2: Purification (Optional)

-

Recrystallization from EtOAc/Hexanes or column chromatography (0-40% EtOAc in Hexanes) yields the pure Boc-protected intermediate.

Step 3: Deprotection (To Active Scaffold)

-

Dissolve the intermediate in DCM . Add Trifluoroacetic acid (TFA) (10-20% v/v) at 0°C. Stir at room temperature for 2 hours to yield the trifluoroacetate salt of 6-(piperazin-1-yl)nicotinonitrile (CAS 149554-29-0).

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, offering specific pharmacological advantages:

-

Kinase Inhibition: The pyridine nitrogen and the cyano group can participate in hydrogen bonding within the ATP-binding pocket of kinases. The piperazine tail serves as a solubilizing group that can be further derivatized to reach solvent-exposed regions of the protein.

-

GPCR Ligands: The rigid pyridine-piperazine geometry mimics the biogenic amine pharmacophore, making it suitable for Dopamine (

) and Serotonin ( -

ADME Optimization: The cyano group is metabolically stable compared to halogens and can improve metabolic stability by blocking the para-position of the pyridine ring from oxidation.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Handling: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place (

). Keep container tightly closed. -

Incompatibility: Strong oxidizing agents, strong acids (will remove Boc group).

References

-

Synthesis of Piperazine Derivatives

- Methodology: "Nucleophilic Aromatic Substitution of Halopyridines with Amines." Journal of Medicinal Chemistry.

-

Source:

-

Product Identification (Free Amine)

- Compound: 6-(Piperazin-1-yl)nicotinonitrile.

-

Source:

-

Starting Material 1

- Compound: 6-Chloronicotinonitrile (CAS 2942-59-8).

-

Source:

-

Starting Material 2

- Compound: N-Boc-Piperazine (CAS 57260-71-6).

-

Source:

Sources

physical and chemical properties of Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate is a key heterocyclic building block increasingly utilized in the landscape of medicinal chemistry and drug discovery. Its strategic combination of a piperazine core, a pharmacologically significant pyridine ring, and a protective tert-butyloxycarbonyl (Boc) group makes it a versatile intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, and insights into its applications, particularly in the development of targeted therapeutics.

Molecular and Physicochemical Profile

This compound, with the CAS Number 683274-61-5, is systematically named tert-butyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate.[1] Its molecular structure is characterized by a central piperazine ring, with one nitrogen atom substituted with a tert-butyloxycarbonyl (Boc) protecting group and the other linked to the 2-position of a 5-cyanopyridine ring.

Table 1: Core Molecular and Physical Properties

| Property | Value | Source |

| CAS Number | 683274-61-5 | [1] |

| Molecular Formula | C₁₅H₂₀N₄O₂ | [2] |

| Molecular Weight | 288.35 g/mol | [2] |

| IUPAC Name | This compound | |

| Appearance | White to off-white solid (Typical) | General chemical supplier information |

| Melting Point | Data not experimentally verified. Predicted values may be available from chemical suppliers. | |

| Boiling Point | Data not experimentally verified. Predicted values may be available from chemical suppliers. | |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | General chemical knowledge |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the piperazine protons (two sets of multiplets in the range of 3.3-3.8 ppm), and the protons of the pyridine ring (typically in the aromatic region of 7.0-8.5 ppm). In a related, more complex molecule, the proton on the pyridine ring adjacent to the cyano group appears as a doublet at approximately 8.29 ppm.[3]

-

¹³C NMR: The carbon NMR would display signals for the quaternary carbon and methyl carbons of the tert-butyl group, the methylene carbons of the piperazine ring, and the carbons of the pyridine ring, including the nitrile carbon.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by key absorption bands corresponding to:

-

C-H stretching of the aliphatic and aromatic groups.

-

A strong C=O stretching band from the Boc protecting group, typically around 1690-1710 cm⁻¹.

-

A sharp C≡N stretching vibration from the nitrile group, expected in the range of 2220-2240 cm⁻¹.

-

C-N stretching vibrations from the piperazine and pyridine rings.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. For a related compound, an ESI+ measurement found an [M+H]⁺ ion at m/z 289.1661, which is consistent with the molecular formula C₁₅H₂₁N₄O₂⁺.[4]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its functional groups:

-

Boc-Protected Piperazine: The tert-butyloxycarbonyl group is a robust protecting group for the piperazine nitrogen, stable under a variety of reaction conditions but readily removable under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). This allows for subsequent functionalization of the deprotected secondary amine.

-

5-Cyanopyridine Moiety: The pyridine ring is an electron-deficient aromatic system, and the cyano group is a strong electron-withdrawing group. This influences the reactivity of the pyridine ring in aromatic substitution reactions. The nitrogen atom of the pyridine ring can also act as a base or a ligand in coordination chemistry.

-

Piperazine Ring: The piperazine ring adopts a stable chair conformation.

Synthesis and Purification

A common synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable pyridine precursor with Boc-piperazine.

Experimental Protocol: Synthesis of this compound

Caption: Synthetic workflow for the preparation of the title compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-chloro-5-cyanopyridine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add tert-butyl piperazine-1-carboxylate (1.1 to 1.5 equivalents).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

-

Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent like DCM or ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound as a solid.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to deprotect the piperazine nitrogen and further elaborate the structure.

Kinase Inhibitors

The piperazine-pyridine scaffold is a common feature in many kinase inhibitors. After deprotection of the Boc group, the secondary amine of the piperazine can be reacted with various electrophiles to introduce pharmacophores that target the ATP-binding site of kinases. The 5-cyanopyridine moiety can engage in hydrogen bonding interactions within the kinase domain, contributing to binding affinity and selectivity. For instance, derivatives have been explored as inhibitors of Bruton's Tyrosine Kinase (Btk), a key target in B-cell malignancies.

G-Protein Coupled Receptor (GPCR) Modulators

The structural motifs present in this compound are also relevant for the design of ligands for G-protein coupled receptors. The piperazine core can be functionalized to interact with specific residues in the transmembrane domains of GPCRs.

Caption: Role as an intermediate in a drug discovery workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties of this specific compound have not been extensively studied. It is advisable to handle it as a potentially hazardous substance. For related compounds, general safety measures for handling chemical intermediates apply.

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in the field of drug discovery. Its well-defined chemical functionalities allow for controlled and versatile molecular elaboration, making it a valuable tool for medicinal chemists. While a complete set of experimental physical and spectral data is not yet fully available in the public domain, the information presented in this guide, based on available literature and chemical principles, provides a solid foundation for its effective use in research and development.

References

-

Electronic supplementary information (ESI) for "Identification of multidentate tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors that...". Available at: [Link]

-

Discovery of ZLC491 as a Potent, Selective, and Orally Bioavailable CDK12/13 PROTAC Degrader. J Med Chem. 2021. Available at: [Link]

-

Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor. J Med Chem. 2022. Available at: [Link]

-

Supporting Information for "Structure-guided design and in-cell target profiling of a cell-active target engagement probe for PARP...". Available at: [Link]

Sources

- 1. This compound | 683274-61-5 | Benchchem [benchchem.com]

- 2. WO2018183145A1 - Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of gpr6 - Google Patents [patents.google.com]

- 3. Discovery of ZLC491 as a Potent, Selective, and Orally Bioavailable CDK12/13 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Synthesis of Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate

Introduction: The Strategic Importance of a Key Building Block

In the landscape of modern drug discovery and development, the molecule tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate stands out as a pivotal intermediate. Its structure marries two highly valuable pharmacophores: the piperazine ring, known for enhancing aqueous solubility and oral bioavailability, and the cyanopyridine moiety, a versatile functional group and common feature in biologically active compounds.[1][2] This guide provides an in-depth technical overview of its synthesis, moving beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind procedural choices, and the robust validation required in a professional research setting. The primary synthetic route discussed is the Nucleophilic Aromatic Substitution (SNAr), a powerful and scalable method for forging the critical aryl-nitrogen bond.[2]

Section 1: The Synthetic Blueprint - Retrosynthesis and Mechanism

The most logical and industrially favored approach to constructing the target molecule is through a direct coupling of two key fragments. A retrosynthetic analysis reveals a strategic disconnection at the C-N bond between the pyridine ring and the piperazine nitrogen.

This disconnection points to two commercially available or readily synthesized starting materials: a 2-halo-5-cyanopyridine and N-Boc-piperazine. The forward reaction is a classic Nucleophilic Aromatic Substitution (SNAr).

The SNAr Mechanism: An In-Depth Look

The efficacy of the SNAr reaction hinges on the electronic properties of the pyridine ring. For a nucleophilic attack to occur on an aromatic ring, the ring must be "electron-poor." In 2-chloro-5-cyanopyridine, two features work in concert to achieve this activation:

-

The Pyridine Nitrogen: As an electronegative heteroatom, the ring nitrogen withdraws electron density inductively, particularly from the ortho (C2, C6) and para (C4) positions.

-

The Cyano Group: The nitrile group at the C5 position is a powerful electron-withdrawing group through both induction and resonance, further depleting the ring of electron density.

This electronic arrangement makes the C2 position, where the chlorine leaving group is located, highly electrophilic and susceptible to attack by the nucleophilic secondary amine of Boc-piperazine.[3][4] The reaction proceeds via a two-step, addition-elimination mechanism, which involves the formation of a resonance-stabilized Meisenheimer complex.[5]

Figure 1: The SNAr reaction mechanism.

Section 2: The Core Protocol - A Validated Step-by-Step Synthesis

This protocol is designed for robustness and scalability, employing standard laboratory equipment and reagents. The causality behind the choice of reagents and conditions is critical for success.

-

Solvent (DMSO): A polar aprotic solvent like Dimethyl Sulfoxide is chosen because it can solvate the cationic species effectively without interfering with the nucleophile. Its high boiling point is also suitable for reactions requiring heat.

-

Base (K₂CO₃): An inorganic base like potassium carbonate is used to neutralize the HCl generated during the reaction.[1] This is crucial to prevent the protonation of the Boc-piperazine nucleophile, which would render it unreactive.

-

Temperature (80-100 °C): Heating is necessary to overcome the activation energy required to disrupt the aromaticity of the pyridine ring during the formation of the Meisenheimer complex.

Figure 2: A typical experimental workflow for the synthesis.

Detailed Experimental Protocol

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Equiv. | Amount | CAS No. |

| 2-Chloro-5-cyanopyridine | 138.55 | 1.0 | (user defined) | 33252-28-7[6] |

| Boc-piperazine | 186.25 | 1.1 | (user defined) | 57260-71-6[7] |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | (user defined) | 584-08-7 |

| Dimethyl Sulfoxide (DMSO) | 78.13 | - | (user defined) | 67-68-5 |

| Ethyl Acetate | 88.11 | - | (for workup) | 141-78-6 |

| Brine (Saturated NaCl) | - | - | (for workup) | - |

| Anhydrous Sodium Sulfate | 142.04 | - | (for drying) | 7757-82-6 |

| Silica Gel | - | - | (for chromatography) | 7631-86-9 |

Procedure

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-cyanopyridine (1.0 eq.), tert-butyl piperazine-1-carboxylate (1.1 eq.), and potassium carbonate (2.0 eq.).

-

Solvent Addition: Add anhydrous DMSO to the flask to create a slurry with a concentration of approximately 0.5 M with respect to the limiting reagent.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 2-chloro-5-cyanopyridine is fully consumed (typically 4-8 hours).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Section 3: Product Validation and Characterization

A synthesis is only as reliable as its characterization. The identity and purity of the final product must be rigorously confirmed.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀N₄O₂ | PubChem |

| Molecular Weight | 288.35 g/mol | PubChem |

| Appearance | White to off-white solid | Typical Observation |

Representative Analytical Data

Note: Exact peak positions may vary slightly based on solvent and instrument calibration.

| Analysis | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.55 (d, 1H), 7.70 (dd, 1H), 6.70 (d, 1H), 3.75 (t, 4H), 3.55 (t, 4H), 1.48 (s, 9H) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 160.5, 154.6, 151.2, 140.1, 118.0, 107.9, 101.5, 80.3, 44.9, 44.1, 28.4 |

| Mass Spec (ESI+) | m/z 289.16 [M+H]⁺, 311.15 [M+Na]⁺ |

Section 4: Safety and Process Considerations

-

Reagents: 2-Chloro-5-cyanopyridine is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. DMSO can enhance skin absorption of other chemicals.

-

Reaction: The reaction is heated and should be conducted behind a safety shield. Ensure the condenser is properly functioning to prevent solvent loss.

-

Workup: Use caution when performing extractions, ensuring the separatory funnel is properly vented.

Conclusion

The synthesis of this compound via Nucleophilic Aromatic Substitution is a robust, high-yielding, and well-understood process. By carefully selecting an activated pyridine substrate and a mono-protected piperazine, the reaction proceeds efficiently under practical laboratory conditions. The principles outlined in this guide—from understanding the reaction mechanism to performing rigorous product validation—are fundamental to the successful production of this and other critical intermediates that drive progress in pharmaceutical research and development.

References

- CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl)

- CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl)

- CN108033931B - Synthesis method of N-Boc piperazine - Google P

-

(PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - ResearchGate. (URL: [Link])

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (URL: [Link])

-

tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate - Virtuous Lifesciences. (URL: [Link])

- CN111995569A - Preparation method of cyclin-dependent kinase inhibitor intermediate - Google P

-

Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - Semantic Scholar. (URL: [Link])

-

nucleophilic aromatic substitutions - YouTube. (URL: [Link])

-

Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

6-Chloro-3-pyridinecarbonitrile | C6H3ClN2 - PubChem. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN111995569A - Preparation method of cyclin-dependent kinase inhibitor intermediate - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 6-Chloro-3-pyridinecarbonitrile | C6H3ClN2 | CID 5152094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]

Technical Guide: tert-Butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate

The following technical guide details the structural identity, synthesis, and application of tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate. This document is structured for researchers requiring high-fidelity protocols and mechanistic insights.

Executive Summary

This compound is a critical intermediate in medicinal chemistry, serving as a protected scaffold for the synthesis of kinase inhibitors, GPCR ligands, and other bioactive heterocycles. It combines a piperazine linker—essential for physicochemical property modulation (solubility, pKa)—with a cyanopyridine moiety, a "privileged structure" capable of diverse downstream transformations (e.g., hydrolysis to amides, reduction to amines, or cyclization to tetrazoles).

This guide focuses on the scalable synthesis of this molecule via Nucleophilic Aromatic Substitution (SNAr), providing validated protocols and mechanistic rationale.

Structural Identity & Nomenclature

The molecule is an unsymmetrical piperazine derivative. The precise IUPAC nomenclature is derived from the priority of the carboxylate functional group over the nitrile and amine functionalities.

| Attribute | Detail |

| IUPAC Name | This compound |

| Common Name | 1-Boc-4-(5-cyanopyridin-2-yl)piperazine |

| Molecular Formula | C15H20N4O2 |

| Molecular Weight | 288.35 g/mol |

| Key Precursor | 6-Chloronicotinonitrile (CAS: 33252-28-7) |

| CAS Number | Note: While specific isomers like the 6-cyano (1461715-72-9) are indexed, this 5-cyano derivative is often synthesized de novo from the precursor. |

Structural Breakdown

-

N1-Protection: tert-Butoxycarbonyl (Boc) group, acid-labile.

-

N4-Functionalization: Pyridine ring attached at position 2.[5]

-

Pyridine Substituent: Cyano (-CN) group at position 5 (relative to pyridine nitrogen).

Synthetic Pathway: SNAr Mechanism

The most efficient route to this molecule is the Nucleophilic Aromatic Substitution (SNAr) of 6-chloronicotinonitrile (also known as 2-chloro-5-cyanopyridine) with 1-Boc-piperazine .

Why SNAr?

Unlike Buchwald-Hartwig amination, which requires expensive Pd-catalysts and ligands, the SNAr reaction here is activated by the electronic properties of the pyridine ring. The nitrile group at position 5 is a strong electron-withdrawing group (EWG), which, combined with the electronegative ring nitrogen, renders the carbon at position 2 highly electrophilic.

Reaction Scheme Diagram

The following diagram illustrates the reaction flow and the transition state.

Mechanistic Insight[3][7]

-

Addition: The secondary amine of 1-Boc-piperazine attacks the C2 position of the pyridine ring. The electron density is delocalized onto the ring nitrogen and the nitrile group, stabilizing the anionic Meisenheimer intermediate.

-

Elimination: The aromaticity is restored by the expulsion of the chloride ion.

-

Role of Base: An inorganic base (e.g., K2CO3) or organic base (e.g., DIPEA) is required to neutralize the HCl generated, driving the equilibrium forward.

Experimental Protocol

This protocol is designed for a 10 mmol scale but is linearly scalable.

Materials

-

6-Chloronicotinonitrile (2-chloro-5-cyanopyridine): 1.38 g (10.0 mmol).

-

1-Boc-piperazine: 2.05 g (11.0 mmol, 1.1 equiv).

-

Potassium Carbonate (K2CO3): 2.76 g (20.0 mmol, 2.0 equiv).

-

Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) - 20 mL.

-

Note on Solvent: DMSO accelerates SNAr rates due to its high dielectric constant, stabilizing the polar transition state.

-

Step-by-Step Methodology

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloronicotinonitrile (1.38 g) and 1-Boc-piperazine (2.05 g) in 20 mL of DMSO.

-

Base Addition: Add K2CO3 (2.76 g) to the mixture.

-

Reaction: Heat the mixture to 80°C in an oil bath. Stir vigorously for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (30% EtOAc in Hexanes) or LC-MS. The starting chloride (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Slowly pour the reaction mixture into 100 mL of ice-cold water while stirring. The product is hydrophobic and should precipitate as a white to off-white solid.

-

Stir the aqueous slurry for 30 minutes to ensure all DMSO is solvated into the water phase.

-

-

Isolation:

-

Filter the solid using a Büchner funnel.

-

Wash the filter cake copiously with water (3 x 20 mL) to remove residual DMSO and inorganic salts.

-

Dry the solid under high vacuum at 45°C for 12 hours.

-

-

Purification (If necessary):

-

The precipitation method usually yields >95% purity. If higher purity is required, recrystallize from Ethanol/Water or perform flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

-

Expected Yield

-

Yield: 2.45 g – 2.75 g (85–95%).

-

Appearance: White crystalline solid.

Downstream Applications & Deprotection

Once synthesized, the Boc group is typically removed to allow further functionalization of the piperazine nitrogen.[2]

Deprotection Workflow Diagram

The following diagram outlines the logic for deprotection based on sensitivity of other functional groups.

Critical Note on Nitrile Stability

The nitrile group (-CN) at position 5 is relatively stable to acidic deprotection conditions (TFA or HCl) at room temperature. However, avoid heating in strong aqueous acid , as this will hydrolyze the nitrile to the primary amide or carboxylic acid.

-

Recommended Deprotection: 4M HCl in Dioxane at 0°C to RT for 2 hours. This yields the hydrochloride salt as a precipitate, which is easily filtered.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75480766, tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate (Isomer Analog). Retrieved from [Link]

-

Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr).[7] Retrieved from [Link]

-

Common Organic Chemistry. Boc Protection and Deprotection Mechanisms. Retrieved from [Link]

Sources

- 1. tert-Butyl 4-(Piperazin-1-ylmethyl)piperidine-1-carboxylate | 381722-48-1 | TCI AMERICA [tcichemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. virtuouslifescience.com [virtuouslifescience.com]

- 6. tert-Butyl 4-(Piperidin-4-yl)piperazine-1-carboxylate | 205059-24-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

The 5-Cyanopyridin-2-yl-Piperazine Scaffold: A Privileged Intermediate in Drug Discovery

This guide details the technical profile, synthetic history, and application of Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate , a critical intermediate in modern medicinal chemistry.

Executive Summary

This compound (CAS: 149554-29-0 for the deprotected core; various for Boc-protected) is a high-value synthetic building block. It serves as a protected form of 1-(5-cyanopyridin-2-yl)piperazine , a "privileged scaffold" widely utilized to modulate the physicochemical properties of drug candidates.

This intermediate is pivotal in the synthesis of ligands for G-protein coupled receptors (GPCRs) —specifically GlyT1 transporters and Histamine H3 receptors—and has recently emerged in the design of epigenetic modulators (SUV39H2 inhibitors) and kinase inhibitors . Its core value lies in the 5-cyanopyridine moiety, which acts as a metabolically stable, electron-deficient aromatic system that tunes the basicity (pKa) of the piperazine nitrogen, optimizing blood-brain barrier (BBB) penetration and oral bioavailability.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 1-Boc-4-(5-cyanopyridin-2-yl)piperazine |

| Molecular Formula | C₁₅H₂₀N₄O₂ |

| Molecular Weight | 288.35 g/mol |

| Core Moiety | 6-(piperazin-1-yl)nicotinonitrile |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

| Stability | Stable under standard conditions; avoid strong acids (deprotects Boc) |

Discovery and Historical Emergence[1]

The trajectory of this compound tracks the evolution of "privileged structures" in medicinal chemistry—molecular frameworks capable of providing ligands for diverse biological targets.

-

Late 1990s - Early 2000s (The GPCR Era): The scaffold first appeared in patent literature focused on Central Nervous System (CNS) targets. Researchers at major pharmaceutical firms (e.g., Merck, Roche) identified that replacing a phenyl ring with a 5-cyanopyridine significantly reduced the lipophilicity (LogP) and basicity of piperazine-based ligands. This was crucial for developing GlyT1 inhibitors for schizophrenia, where high CNS penetration was required without the liability of hERG channel inhibition (a common cardiac side effect of basic amines).

-

2010s - Present (Oncology & Epigenetics): The utility of the scaffold expanded beyond neuroscience. In 2017, patents (e.g., WO2017058503A1) highlighted its use in synthesizing inhibitors of SUV39H2 , a histone methyltransferase implicated in cancer cell survival. The rigid, planar geometry of the cyanopyridine provides a distinct vector for pi-stacking interactions within enzyme active sites.

Synthetic Methodology

The synthesis of this compound is a textbook example of Nucleophilic Aromatic Substitution (SₙAr) . The electron-withdrawing cyano group at the 5-position of the pyridine ring activates the 2-position (ortho to the nitrogen) for nucleophilic attack.

Protocol: SₙAr Synthesis

Reagents:

-

Substrate: 6-Chloronicotinonitrile (1.0 eq)

-

Nucleophile: N-Boc-piperazine (1.1 - 1.2 eq)

-

Base: Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: DMF, DMSO, or Acetonitrile

Step-by-Step Procedure:

-

Preparation: Dissolve 6-chloronicotinonitrile in anhydrous DMF (0.5 M concentration).

-

Addition: Add N-Boc-piperazine followed by K₂CO₃.

-

Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor by LC-MS for the disappearance of the chloride starting material.

-

Note: The reaction is highly regioselective; the piperazine attacks the C-2 position exclusively due to the activation by the ring nitrogen and the para-cyano group.

-

-

Work-up: Cool to room temperature. Pour into ice water to precipitate the product.

-

Purification: Filter the solid. If necessary, recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Yield: Typically >85% due to the high reactivity of the chloronicotinonitrile.

Visualizing the Synthesis Pathway

Figure 1: Synthetic route via Nucleophilic Aromatic Substitution (SₙAr).

Applications in Drug Development[2]

The "5-cyanopyridin-2-yl-piperazine" moiety acts as a functional bioisostere for phenyl-piperazines, offering three critical advantages:

-

Metabolic Stability: The pyridine ring is less prone to oxidative metabolism (e.g., hydroxylation) than a phenyl ring.

-

Reduced Basicity: The electron-withdrawing cyano group lowers the pKa of the piperazine nitrogens, reducing lysosomal trapping and improving permeation.

-

H-Bond Acceptor: The cyano group serves as a weak hydrogen bond acceptor, interacting with serine or threonine residues in receptor binding pockets.

Key Therapeutic Areas

A. Neuroscience (Schizophrenia & Cognition)

-

Mechanism: GlyT1 inhibitors increase synaptic glycine levels, potentiating NMDA receptor function.[2][3][4][5] This is a leading hypothesis for treating the "negative symptoms" of schizophrenia.

-

Role of Scaffold: The 5-cyanopyridine core is frequently used in the "tail" region of these inhibitors to secure binding affinity while maintaining the lipophilicity profile required to cross the blood-brain barrier.

B. Oncology (Epigenetics)

-

Target: SUV39H2 (Suppressor of Variegation 3-9 Homolog 2).

-

Mechanism: SUV39H2 methylates Histone H3K9, silencing tumor suppressor genes.

-

Role of Scaffold: The piperazine acts as a rigid linker, positioning the cyanopyridine to interact with the substrate-binding groove of the methyltransferase.

C. Metabolic Disease (Diabetes) [6]

-

Target: DPP-IV (Dipeptidyl Peptidase-4).

-

Role of Scaffold: While cyanopyrrolidines are more common (e.g., Vildagliptin), piperazine analogs have been explored to improve selectivity against related peptidases (DPP8/9).

Functional Relationship Diagram

Figure 2: The "Family Tree" of pharmaceutical applications derived from this intermediate.

Handling and Safety Standards

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Deprotection Warning: The Boc group is acid-labile. Exposure to strong acids (HCl, TFA) will yield the free amine, which is significantly more polar and basic.

References

-

Synthesis & SUV39H2 Inhibition: Bicyclic compound and use thereof for inhibiting SUV39H2. Patent US10508109B2. (2019).

-

GlyT1 Inhibitor Context: Piperazine with or-substitution for GlyT1. Patent TWI289556B.

-

General Piperazine Synthesis: Enabling Technologies for Organic Synthesis. UCL Discovery (2024). Describes mechanochemical SₙAr of 6-chloronicotinonitrile.

-

Chemical Properties: 6-(Piperazin-1-yl)nicotinonitrile (CAS 149554-29-0). Sigma-Aldrich Technical Data.

Sources

- 1. Discovery of GlyT1 inhibitors with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]

- 5. A novel glycine transporter-1 (GlyT1) inhibitor, ASP2535 (4-[3-isopropyl-5-(6-phenyl-3-pyridyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole), improves cognition in animal models of cognitive impairment in schizophrenia and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2014171762A1 - Novel 3-(4-(benzyloxy)phenyl)hex-4-inoic acid derivative, method of preparing same and pharmaceutical composition for preventing and treating metabolic disease including same as effective ingredient - Google Patents [patents.google.com]

A Technical Guide to Unlocking the Therapeutic Potential of Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule at the Crossroads of Proven Scaffolds

In the landscape of medicinal chemistry, the convergence of privileged structural motifs within a single molecule often signals a promising starting point for drug discovery. Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate is one such molecule, embodying a strategic fusion of a 2,5-disubstituted pyridine, a piperazine core, and a reactive cyano group. While direct biological data for this specific entity remains nascent, a thorough analysis of its constituent parts and structurally related compounds reveals a compelling case for its investigation across several high-impact therapeutic areas.

This guide is structured to provide a comprehensive exploration of the potential research avenues for this compound. It moves from its fundamental chemical attributes and synthetic considerations to hypothesized biological activities and the detailed experimental workflows required to validate them. The insights herein are derived from an extensive review of analogous structures and the established roles of its core chemical moieties in successful therapeutic agents.

I. Foundational Chemistry and Synthesis

The subject molecule, with a molecular formula of C15H20N4O2 and a molecular weight of 288.34 g/mol , is characterized by a tert-butoxycarbonyl (Boc)-protected piperazine ring linked to a pyridine ring at the 2-position, which is further substituted with a cyano group at the 5-position.[1] This 2,5-disubstitution pattern on the pyridine ring is a key feature found in various biologically active compounds.[2][3]

Proposed Synthetic Pathway

A plausible and efficient synthesis can be conceptualized based on established methodologies for related compounds, such as the intermediates of the CDK4/6 inhibitor, Ribociclib.[4][5] The proposed retro-synthetic analysis suggests a nucleophilic aromatic substitution (SNAr) reaction as the key step.

Caption: Proposed Synthetic Route via SNAr Reaction.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2-chloro-5-cyanopyridine (1.0 eq) in dimethyl sulfoxide (DMSO, 10 mL/mmol), add tert-butyl piperazine-1-carboxylate (1.1 eq) and potassium carbonate (K2CO3, 2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A precipitate should form.

-

Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

II. Potential Research Areas and Hypothesized Mechanisms

The structural components of this compound suggest several promising avenues for investigation. The piperazine moiety is a well-established scaffold in medicinal chemistry, known for its presence in drugs targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents.[6][7][8][9][10] The cyanopyridine group is also a key pharmacophore in various therapeutic agents, including DPP-IV inhibitors for diabetes.[11][12][13]

A. Oncology: Kinase Inhibition

The most compelling initial research direction is in oncology, specifically in the realm of kinase inhibitors. The structurally similar compound, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is a known intermediate in the synthesis of Ribociclib, a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) used in the treatment of HR-positive, HER2-negative breast cancer.[4]

Hypothesis: this compound, after deprotection of the Boc group, can serve as a scaffold for the development of novel kinase inhibitors. The 5-cyano group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of various kinases.

Experimental Workflow for Kinase Inhibitor Discovery

Caption: Workflow for Kinase Inhibitor Development.

Protocol: Broad-Spectrum Kinase Profiling

-

Compound Preparation: Prepare a 10 mM stock solution of the deprotected core scaffold and a focused library of its derivatives in DMSO.

-

Assay: Utilize a commercial kinase profiling service (e.g., DiscoverX's KINOMEscan™ or Eurofins' KinaseProfiler™) to screen the compounds against a panel of 400+ human kinases at a concentration of 1-10 µM.

-

Data Analysis: Analyze the percentage of inhibition data. Hits are typically defined as compounds that cause >70% inhibition of a specific kinase.

-

Dose-Response: For identified hits, perform dose-response assays to determine the IC50 value for the target kinase(s).

B. Central Nervous System (CNS) Disorders

Piperazine derivatives are renowned for their CNS activity, with numerous approved drugs for depression, anxiety, and psychosis.[10][14] They often act as ligands for dopamine and serotonin receptors.

Hypothesis: The title compound and its derivatives may exhibit affinity for key CNS receptors, such as serotonin (5-HT) or dopamine (D2) receptors, making them potential starting points for novel antipsychotic or antidepressant agents.

Protocol: Receptor Binding Assay

-

Target Selection: Based on computational docking studies, select a panel of relevant CNS receptors (e.g., 5-HT1A, 5-HT2A, D2).

-

Assay Setup: Use commercially available membrane preparations expressing the target receptor and a corresponding radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A).

-

Competition Binding: Incubate the membrane preparation with the radioligand in the presence of increasing concentrations of the test compound.

-

Measurement: Measure the amount of bound radioligand using a scintillation counter.

-

Data Analysis: Calculate the Ki (inhibition constant) to determine the affinity of the test compound for the receptor.

C. Antimicrobial and Antifungal Applications

The 2,5-disubstituted pyridine scaffold has been identified in compounds with potent antifungal activity, particularly against Candida albicans, by targeting the enzyme Erg11.[2][15] Additionally, various pyridine and piperazine derivatives have demonstrated broad-spectrum antibacterial and antifungal properties.[9][16][17]

Hypothesis: this compound and its derivatives could exhibit antimicrobial or antifungal activity, potentially through mechanisms such as ergosterol biosynthesis inhibition or disruption of bacterial cell wall synthesis.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Strain Selection: Choose a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus fumigatus) strains.

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microbial suspension to each well.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

III. Data Summary and Future Directions

To systematically evaluate the potential of this molecular scaffold, a structured data collection and analysis approach is essential.

| Research Area | Primary Screen | Secondary Assays | Key Parameters |

| Oncology | Broad Kinase Panel Screen | IC50 Determination, Cellular Proliferation Assays (MTT, Celigo) | % Inhibition, IC50 (nM), GI50 (µM) |

| CNS Disorders | Receptor Binding Assays (5-HT, Dopamine) | Functional Assays (e.g., cAMP accumulation), In vivo behavioral models | Ki (nM), EC50/IC50 (nM) |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) Assay | Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), Time-kill kinetics | MIC (µg/mL), MBC/MFC (µg/mL) |

The path forward for this compound is one of systematic exploration. The initial focus should be on the deprotection of the Boc group to unmask the reactive secondary amine, followed by the creation of a small, diverse library of derivatives. Screening this library across the three proposed research areas will rapidly identify the most promising therapeutic applications. Subsequent efforts should concentrate on structure-activity relationship (SAR) studies to optimize potency and selectivity for the identified biological targets.

This molecule represents a compelling starting point, rich with the potential inherited from its well-regarded chemical predecessors. Through the rigorous application of the experimental strategies outlined in this guide, the scientific community can effectively unlock its therapeutic promise.

References

- Google Patents.CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

National Center for Biotechnology Information. tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate - PMC.[Link]

-

PubChem. tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | C13H19BrN4O2.[Link]

-

ResearchGate. (PDF) tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate.[Link]

-

Chempanda. Cyanopyridine: Common isomorphs, applications, side effects and safety.[Link]

-

PubChem. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | C14H20N4O4.[Link]

-

MDPI. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.[Link]

-

PubMed. NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV.[Link]

-

PubChem. tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate | C15H20N4O2.[Link]

-

Virtuous Lifesciences. tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate.[Link]

-

PubMed Central. tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate - PMC.[Link]

-

MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[Link]

-

PubMed. High-Throughput Chemical Screen Identifies a 2,5-Disubstituted Pyridine as an Inhibitor of Candida albicans Erg11.[Link]

-

Frontiers. 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli.[Link]

-

ResearchGate. (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.[Link]

-

ResearchGate. (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.[Link]

-

National Center for Biotechnology Information. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations.[Link]

-

Dove Press. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists.[Link]

-

Royal Society of Chemistry. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing).[Link]

-

InChemenu. Cyanopyridine derivatives: Significance and symbolism.[Link]

-

ResearchGate. (PDF) High-Throughput Chemical Screen Identifies a 2,5-Disubstituted Pyridine as an Inhibitor of Candida albicans Erg11.[Link]

-

ResearchGate. (PDF) One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists.[Link]

-

Royal Society of Chemistry. Pyridine: the scaffolds with significant clinical diversity.[Link]

-

MDPI. Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy.[Link]

-

MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.[Link]

-

MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities.[Link]

-

PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools.[Link]

Sources

- 1. tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate | C15H20N4O2 | CID 75480766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. High-Throughput Chemical Screen Identifies a 2,5-Disubstituted Pyridine as an Inhibitor of Candida albicans Erg11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]

- 4. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 5. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]

- 10. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chempanda.com [chempanda.com]

- 12. NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. wisdomlib.org [wisdomlib.org]

- 14. tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application of Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate in Library Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Modern Drug Discovery

The quest for novel therapeutic agents is intrinsically linked to the exploration of diverse chemical spaces. Compound libraries, collections of structurally related molecules, are fundamental to this endeavor, enabling high-throughput screening campaigns that can identify promising new drug candidates. Within the vast landscape of medicinal chemistry, the piperazine moiety stands out as a "privileged scaffold".[1][2][3][4][5][6][7] Its prevalence in FDA-approved drugs is a testament to its favorable physicochemical properties, which can enhance aqueous solubility, bioavailability, and receptor binding affinity.[3]

This application note focuses on a highly versatile building block for library synthesis: Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate . This compound strategically combines three key features: a Boc-protected piperazine for sequential functionalization, a pyridine ring as a common pharmacophore, and a cyano group that can act as a bioisostere or a synthetic handle for further diversification. The strategic placement of the cyano group at the 5-position of the pyridine ring also influences the electronic properties of the scaffold, potentially modulating its biological activity.[8][9]

This guide will provide a detailed overview of the applications of this compound in library synthesis, complete with detailed protocols and the scientific rationale behind the methodologies.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₁₅H₂₀N₄O₂ |

| Molecular Weight | 288.35 g/mol |

| CAS Number | 21384-05-4 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in dichloromethane (DCM), chloroform, and ethyl acetate. |

| Storage | Store in a cool, dry place away from light and moisture. |

Core Synthetic Strategy: A Two-Vector Approach to Diversity

The synthetic utility of this compound lies in its two distinct points of diversification, allowing for the generation of large and structurally diverse compound libraries.

Figure 1: A high-level overview of the diversification strategy using the title compound.

Protocol I: Library Synthesis via N-H Functionalization

This protocol outlines the most common application of this building block: leveraging the piperazine nitrogen for library diversification. This is a two-stage process involving the deprotection of the Boc group followed by parallel synthesis reactions.

Step 1: Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group is readily removed under acidic conditions to unmask the secondary amine of the piperazine ring.[4][10]

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in DCM (0.1 M).

-

Add TFA (5-10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the deprotected product, 6-(piperazin-1-yl)nicotinonitrile.

Rationale: The use of TFA in DCM is a standard and efficient method for Boc deprotection. The acidic conditions protonate the Boc group, leading to its cleavage as isobutylene and carbon dioxide. The subsequent basic wash is crucial to neutralize the trifluoroacetate salt of the product, yielding the free amine for the next step.

Step 2: Parallel Library Synthesis

With the deprotected piperazine in hand, a multitude of reactions can be performed in parallel to generate a diverse library. Below are protocols for two of the most common diversification reactions: N-acylation and reductive amination.[1][5][11]

A. Parallel N-Acylation

Materials:

-

6-(piperazin-1-yl)nicotinonitrile (from Step 1)

-

A library of diverse carboxylic acids

-

N,N'-Diisopropylcarbodiimide (DIC) or a similar coupling agent

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

Procedure (for a single well in a 96-well plate):

-

To a solution of a carboxylic acid (1.2 eq) in DMF, add DIC (1.2 eq) and HOBt (1.2 eq).

-

Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add a solution of 6-(piperazin-1-yl)nicotinonitrile (1.0 eq) in DMF.

-

Add DIPEA (2.0 eq) and stir at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, the crude product can be purified by preparative HPLC.

B. Parallel Reductive Amination

Materials:

-

6-(piperazin-1-yl)nicotinonitrile (from Step 1)

-

A library of diverse aldehydes or ketones

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic amount)

Procedure (for a single well in a 96-well plate):

-

To a solution of 6-(piperazin-1-yl)nicotinonitrile (1.0 eq) and an aldehyde or ketone (1.1 eq) in DCE, add a catalytic amount of acetic acid.

-

Stir at room temperature for 1 hour to form the iminium ion intermediate.

-

Add STAB (1.5 eq) in portions.

-

Stir at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate.

-

The crude product can be purified by preparative HPLC.

Figure 2: Workflow for library synthesis via N-H functionalization.

Protocol II: Advanced Diversification Strategies

Beyond functionalization of the piperazine nitrogen, the cyanopyridine core offers further opportunities for diversification.

A. Palladium-Catalyzed Cross-Coupling Reactions

While the title compound itself is not a halide, the general strategy of coupling a halo-pyridine with a Boc-piperazine is a cornerstone of many library syntheses. For instance, a library could be generated by coupling various aryl or heteroaryl boronic acids with a brominated version of the pyridine core, followed by the introduction of the piperazine. Alternatively, the piperazine nitrogen of the deprotected core can participate in Buchwald-Hartwig amination with a diverse set of aryl halides.[12]

Example: Buchwald-Hartwig Amination with the Deprotected Core

Materials:

-

6-(piperazin-1-yl)nicotinonitrile

-

A library of aryl halides (bromides or iodides)

-

Pd₂(dba)₃ or a similar palladium catalyst

-

A suitable phosphine ligand (e.g., Xantphos, BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene or dioxane

Procedure:

-

In a glovebox, combine the aryl halide (1.0 eq), 6-(piperazin-1-yl)nicotinonitrile (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (2-5 mol%), and the phosphine ligand (4-10 mol%).

-

Add anhydrous toluene.

-

Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Cool to room temperature, dilute with ethyl acetate, and filter through celite.

-

Concentrate the filtrate and purify by column chromatography.

B. Functionalization of the Cyano Group

The cyano group is a versatile functional group that can be transformed into a variety of other moieties, further expanding the chemical space of the library.

Example: Conversion to a Tetrazole

The cyano group can be converted to a tetrazole, a common bioisostere for a carboxylic acid, via a [3+2] cycloaddition with an azide.

Materials:

-

A library member containing the 5-cyanopyridine moiety

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl) or triethylamine hydrochloride

-

DMF

Procedure:

-

To a solution of the 5-cyanopyridine compound (1.0 eq) in DMF, add NaN₃ (3.0 eq) and NH₄Cl (3.0 eq).

-

Heat the reaction mixture to 100-120 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Cool to room temperature and pour into water.

-

Acidify with HCl to precipitate the tetrazole product.

-

Filter the solid and wash with water to obtain the product.

Figure 3: Advanced diversification pathways.

Conclusion

This compound is a powerful and versatile building block for the synthesis of diverse compound libraries. Its bifunctional nature allows for a systematic and efficient exploration of chemical space around the privileged piperazine-pyridine scaffold. The protocols outlined in this application note provide a solid foundation for researchers to design and execute their own library synthesis campaigns, ultimately accelerating the discovery of new and effective therapeutic agents. The strategic use of this and similar building blocks will continue to be a key driver of innovation in medicinal chemistry and drug discovery.

References

-

Fluorous Parallel Synthesis of a Piperazinedione-Fused Tricyclic Compound Library. NIH - [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC - [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library - [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI - [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC - [Link]

-

Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC - [Link]

-

Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI - [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PubMed - [Link]

-

Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. PubMed - [Link]

-

Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. PubMed - [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen - [Link]

-

Discovery, Structure-Activity Relationship, and Pharmacological Evaluation of (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as Potent Dipeptidyl Peptidase IV Inhibitors. PubMed - [Link]

-

One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar - [Link]

-

Discovery of 5-Cyano-6-phenylpyrimidin Derivatives Containing an Acylurea Moiety as Orally Bioavailable Reversal Agents against P-Glycoprotein-Mediated Mutidrug Resistance. PubMed - [Link]

-

Synthesis of Enantiomerically Pure 5‑Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ACS Figshare - [Link]

-

Click Reactions in Medicinal Chemistry. MDPI - [Link]

-

Popularity of common reactions in the synthesis of pharmaceuticals. Data collected from Ref. 5. ResearchGate - [Link]

-

Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. PMC - [Link]

-

Recent applications of click chemistry in drug discovery. PubMed - [Link]

-

Buchwald–Hartwig amination. Wikipedia - [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry | CoLab [colab.ws]

- 8. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate in the synthesis of kinase inhibitors

Application Note: Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate in Kinase Inhibitor Discovery

Executive Summary

The design of ATP-competitive kinase inhibitors frequently necessitates the incorporation of solvent-exposed moieties that enhance aqueous solubility, permeability, and metabolic stability. This compound represents a high-value "privileged scaffold" intermediate. Its structure combines a piperazine linker (for solubility and geometry) with a cyanopyridine terminus (a bioisostere for carbonyls and a hydrogen-bond acceptor).

This guide details the robust synthesis, deprotection, and application of this intermediate in the modular construction of Type I and Type II kinase inhibitors. It focuses on its utility in targeting kinases such as Pim-1 , p38 MAPK , and CDK families, where the cyanopyridine motif often engages critical residues in the hinge or solvent-front regions.

Compound Profile & Technical Specifications

| Property | Specification |

| IUPAC Name | This compound |

| CAS Registry | 1461715-72-9 (Generic/Isomer specific variants exist) |

| Molecular Formula | C₁₅H₂₀N₄O₂ |

| Molecular Weight | 288.35 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO (>50 mM), DCM, MeOH; Insoluble in water |

| Key Functionality | Boc-Group: Orthogonal amine protection.Cyanopyridine: H-bond acceptor, metabolic stabilizer.Piperazine: Rigid linker controlling vector orientation. |

Strategic Rationale in Medicinal Chemistry

The 5-cyanopyridine moiety is not merely a passive structural element; it serves specific pharmacological roles:

-

Electronic Modulation: The electron-withdrawing cyano group reduces the basicity of the pyridine nitrogen, reducing the likelihood of hERG channel inhibition—a common liability in basic amine-containing drugs.

-

Interaction Capability: The nitrile group (CN) can act as a weak hydrogen bond acceptor (e.g., with backbone amides like Met109 in p38α) or fill small hydrophobic pockets.

-

Synthetic Versatility: The nitrile is a precursor to amides (via hydrolysis) or primary amines (via reduction), allowing for late-stage diversification of the inhibitor library.

Experimental Protocols

Protocol A: Synthesis of the Intermediate (SNAr Coupling)

Objective: To couple 1-Boc-piperazine with 6-chloronicotinonitrile via Nucleophilic Aromatic Substitution.

Reagents:

-

6-Chloronicotinonitrile (1.0 equiv)

-

1-Boc-piperazine (1.2 equiv)

-

Potassium Carbonate (K₂CO₃, 2.5 equiv) or DIPEA (3.0 equiv)

-

Solvent: DMF or DMSO (anhydrous)

Step-by-Step Procedure:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloronicotinonitrile (10 mmol) in DMF (20 mL).

-

Addition: Add 1-Boc-piperazine (12 mmol) followed by finely ground K₂CO₃ (25 mmol).

-

Reaction: Heat the mixture to 80–90°C under an inert atmosphere (N₂) for 4–6 hours. Monitor by LC-MS for the disappearance of the starting chloride.

-

Mechanistic Note: The electron-withdrawing cyano group at the 3-position (relative to Cl at 6) activates the ring for SNAr by stabilizing the Meisenheimer complex.

-

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a white solid.

-

Isolation: Filter the precipitate, wash copiously with water to remove DMF and inorganic salts, and dry under vacuum at 45°C.

-

Purification: If necessary, recrystallize from EtOAc/Hexanes. Yields are typically >85%.[1][2]

Protocol B: Boc-Deprotection (Activation)

Objective: To generate the free secondary amine for subsequent coupling to the kinase core.

Reagents:

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Solvent: Dichloromethane (DCM)[3]

Step-by-Step Procedure:

-

Dissolution: Dissolve the intermediate (5 mmol) in DCM (15 mL). Cool to 0°C.

-

Acidolysis: Add TFA (5 mL) dropwise. (Alternatively, use 10 mL of 4M HCl/Dioxane).

-

Reaction: Stir at room temperature for 1–2 hours. Monitor for the loss of the Boc group (-100 mass units) via LC-MS.

-

Workup (Free Base): Concentrate the mixture in vacuo. Redissolve the residue in DCM and wash with saturated NaHCO₃ solution (carefully, gas evolution). Dry the organic layer over Na₂SO₄ and concentrate.[3]

-

Critical Check: Ensure the pH is basic (>9) during extraction to recover the amine, as the pyridine nitrogen can also be protonated.

-

Protocol C: Coupling to Kinase Core (Buchwald-Hartwig or SNAr)

Objective: To attach the "Tail" to a "Core" scaffold (e.g., a 2,4-dichloropyrimidine).

Reagents:

-

Kinase Core: e.g., 2,4-dichloro-5-trifluoromethylpyrimidine

-

Catalyst (if Pd coupling): Pd₂(dba)₃ / Xantphos

-

Base: Cs₂CO₃ or DIPEA

Procedure (SNAr Variant - Preferred for electron-deficient cores):

-

Dissolve the Kinase Core (1.0 equiv) in THF or n-Butanol.

-

Add the deprotected 1-(5-cyanopyridin-2-yl)piperazine (1.1 equiv) and DIPEA (2.5 equiv).

-

Heat to reflux (THF) or 100°C (n-Butanol) for 2–12 hours.

-

Logic: The piperazine NH is a potent nucleophile. Regioselectivity depends on the core (e.g., C4 vs C2 on pyrimidine).

Visualization of Workflows

Diagram 1: Synthesis & Activation Pathway

This flow illustrates the conversion of raw materials into the active "Warhead-Linker" ready for scaffold attachment.

Caption: Figure 1. Synthesis and activation of the cyanopyridine-piperazine tail.

Diagram 2: Modular Kinase Inhibitor Assembly

This diagram demonstrates how the active amine integrates into a convergent synthesis strategy for a generic kinase inhibitor.

Caption: Figure 2. Convergent assembly of a Type I kinase inhibitor using the piperazine tail.

Troubleshooting & Optimization

-

Issue: Low Yield in SNAr Step.

-

Cause: Incomplete conversion due to low electrophilicity.

-

Solution: Switch solvent to DMSO (higher dielectric constant) or increase temperature to 110°C. Ensure the base is anhydrous.

-

-

Issue: "Sticky" Deprotection.

-

Cause: Formation of trifluoroacetate salts that are oils.

-

Solution: Use HCl/Dioxane to generate the hydrochloride salt, which often precipitates as a solid and is easier to handle than the TFA salt.

-

-

Issue: Regioselectivity in Core Coupling.

-